tert-Butyl 2-(3-bromophenoxy)acetate
Overview
Description
tert-Butyl 2-(3-bromophenoxy)acetate: is an organic compound with the molecular formula C12H15BrO3 . It is a derivative of acetic acid and is characterized by the presence of a bromophenoxy group attached to a tert-butyl ester. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-bromophenoxy)acetate typically involves the reaction of 3-bromophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-(3-bromophenoxy)acetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group in the compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of tert-butyl 2-(3-aminophenoxy)acetate or tert-butyl 2-(3-thiocyanatophenoxy)acetate.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of tert-butyl 2-(3-bromophenoxy)ethanol.
Scientific Research Applications
Chemistry: tert-Butyl 2-(3-bromophenoxy)acetate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated phenoxy compounds on various biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound is investigated for its potential use in drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-bromophenoxy)acetate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to changes in their activity. The ester group can undergo hydrolysis to release the active phenoxy compound, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
- tert-Butyl 2-bromoacetate
- tert-Butyl 2-chloroacetate
- tert-Butyl 2-iodoacetate
- tert-Butyl 2-(4-bromophenoxy)acetate
Comparison:
- tert-Butyl 2-bromoacetate: Similar in structure but lacks the phenoxy group, making it less versatile in organic synthesis.
- tert-Butyl 2-chloroacetate: Similar reactivity but with a chlorine atom instead of bromine, which can lead to different reaction outcomes.
- tert-Butyl 2-iodoacetate: More reactive due to the presence of iodine, but less commonly used due to higher cost and lower availability.
- tert-Butyl 2-(4-bromophenoxy)acetate: Similar structure but with the bromine atom in a different position, which can affect its reactivity and applications.
Conclusion
tert-Butyl 2-(3-bromophenoxy)acetate is a valuable compound in organic synthesis and scientific research. Its unique structure allows it to participate in a variety of chemical reactions, making it useful in the preparation of complex molecules. Its applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific advancements.
Properties
IUPAC Name |
tert-butyl 2-(3-bromophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-15-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZRSYUTLFVTRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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